molecular formula C23H26N4O4 B11835597 (R)-8-Azido-2-(Fmoc-amino)octanoic acid

(R)-8-Azido-2-(Fmoc-amino)octanoic acid

Katalognummer: B11835597
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: ORGUFSNMGCTGEA-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-8-Azido-2-(Fmoc-amino)octanoic acid is a specialized compound used primarily in the field of peptide synthesis. It features an azido group and a fluorenylmethyloxycarbonyl (Fmoc) protected amino group, making it a valuable building block in the synthesis of complex peptides and proteins. The presence of the azido group allows for further functionalization through click chemistry, while the Fmoc group provides protection during peptide assembly.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Azido-2-(Fmoc-amino)octanoic acid typically involves multiple steps, starting from commercially available starting materials. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

    Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino compound with sodium azide in a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography to obtain ®-8-Azido-2-(Fmoc-amino)octanoic acid in high purity.

Industrial Production Methods

Industrial production of ®-8-Azido-2-(Fmoc-amino)octanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis equipment and large-scale purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

®-8-Azido-2-(Fmoc-amino)octanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group.

    Coupling Reactions: The free amino group can be coupled with carboxylic acids or activated esters to form amide bonds, facilitating peptide synthesis.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF

    Azido Group Introduction: Sodium azide in DMF

    Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt)

Major Products Formed

    Triazoles: Formed through click chemistry with alkynes

    Peptides: Formed through amide bond formation with carboxylic acids or activated esters

Wissenschaftliche Forschungsanwendungen

®-8-Azido-2-(Fmoc-amino)octanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-8-Azido-2-(Fmoc-amino)octanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The azido group allows for further functionalization through click chemistry, enabling the introduction of various functional groups or labels. The compound’s effects are exerted through its interactions with other molecules during the synthesis process, facilitating the formation of desired peptide sequences.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-8-Azido-2-(Fmoc-amino)octanoic acid is unique due to the presence of both the Fmoc-protected amino group and the azido group. This combination allows for versatile applications in peptide synthesis and functionalization, making it a valuable tool in various scientific research fields.

Eigenschaften

Molekularformel

C23H26N4O4

Molekulargewicht

422.5 g/mol

IUPAC-Name

(2R)-8-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid

InChI

InChI=1S/C23H26N4O4/c24-27-25-14-8-2-1-3-13-21(22(28)29)26-23(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15H2,(H,26,30)(H,28,29)/t21-/m1/s1

InChI-Schlüssel

ORGUFSNMGCTGEA-OAQYLSRUSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCCCN=[N+]=[N-])C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCCN=[N+]=[N-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.